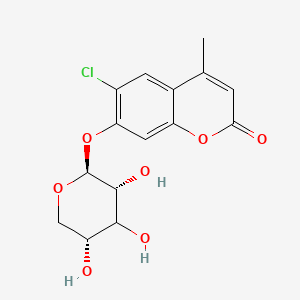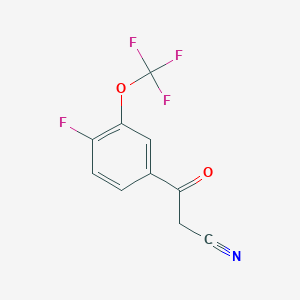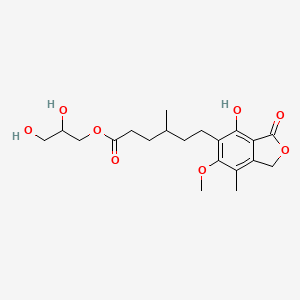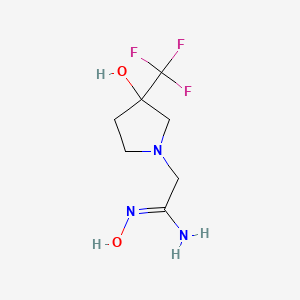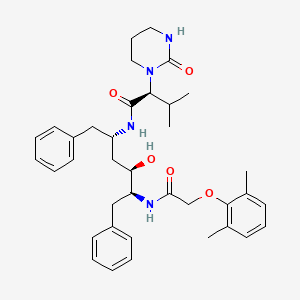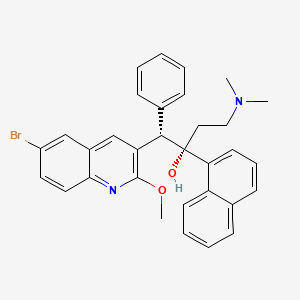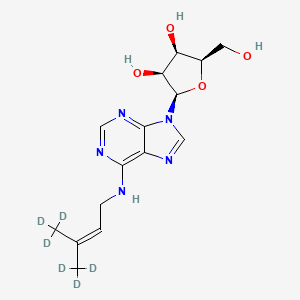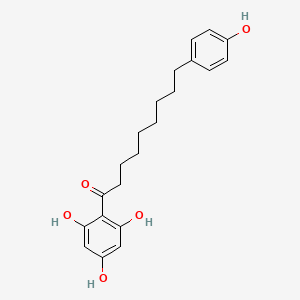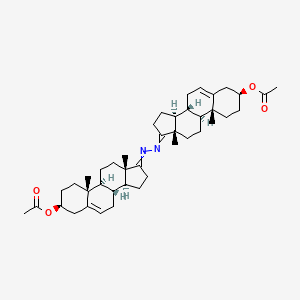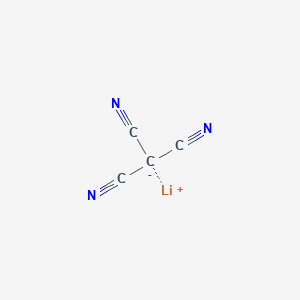
Lithium tricyanomethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tricyanomethanide is a chemical compound with the formula Li[C(CN)₃]. It is known for its unique structural properties and potential applications in various fields, including energy storage and materials science. The compound consists of a lithium cation (Li⁺) and a tricyanomethanide anion ([C(CN)₃]⁻), which features a central carbon atom bonded to three cyano groups (–CN).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium tricyanomethanide can be synthesized through a metathesis reaction involving silver tricyanomethanide (Ag[C(CN)₃]) and lithium chloride (LiCl) in water. The reaction is driven by the precipitation of silver chloride (AgCl), and the resulting this compound can be recrystallized from methanol . Another method involves combining stoichiometric amounts of potassium tricyanomethanide (K[C(CN)₃]) and lithium chloride in acetone, followed by filtration and evaporation to obtain the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Lithium tricyanomethanide undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups in the tricyanomethanide anion can participate in nucleophilic substitution reactions.
Coordination Reactions: The lithium cation can coordinate with other ligands, forming complexes with different structural properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium chloride, potassium tricyanomethanide, and silver tricyanomethanide. Reaction conditions typically involve solvents such as water, methanol, and acetone .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with lithium chloride and potassium tricyanomethanide in acetone yields this compound and potassium chloride .
Aplicaciones Científicas De Investigación
Lithium tricyanomethanide has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which lithium tricyanomethanide exerts its effects is primarily related to its ability to form stable complexes with other chemical species. The lithium cation can coordinate with multiple tricyanomethanide anions, forming structures with unique geometric and electronic properties . These interactions are crucial for its applications in energy storage and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Potassium Tricyanomethanide (K[C(CN)₃]): Similar in structure but with a potassium cation instead of lithium.
Silver Tricyanomethanide (Ag[C(CN)₃]): Contains a silver cation and is used in the synthesis of lithium tricyanomethanide.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with other chemical species. Its applications in energy storage and materials science distinguish it from other tricyanomethanide compounds .
Propiedades
Fórmula molecular |
C4LiN3 |
|---|---|
Peso molecular |
97.0 g/mol |
Nombre IUPAC |
lithium;methanetricarbonitrile |
InChI |
InChI=1S/C4N3.Li/c5-1-4(2-6)3-7;/q-1;+1 |
Clave InChI |
UZQWVBVSXAWRJC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C(#N)[C-](C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
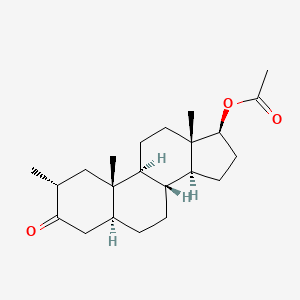
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
